(5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and various substituents such as iodine, methoxy, and phenoxyethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with different functional groups.
Scientific Research Applications
(5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-Iodo-5-methoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione
- (5Z)-5-[4-(Benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-butoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
(5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substituents and structural configuration. The presence of the phenoxyethoxy group and the iodine substituent contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H22INO4S2 |
---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22INO4S2/c1-30-22-15-19(14-21(27)24(22)32-13-12-31-20-10-6-3-7-11-20)16-23-25(29)28(26(33)34-23)17-18-8-4-2-5-9-18/h2-11,14-16H,12-13,17H2,1H3/b23-16- |
InChI Key |
VFZBXTNVIHTIOB-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)I)OCCOC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)I)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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